molecular formula C13H15NO3 B13117838 Ethyl3-ethoxy-1H-indole-2-carboxylate

Ethyl3-ethoxy-1H-indole-2-carboxylate

Cat. No.: B13117838
M. Wt: 233.26 g/mol
InChI Key: LGJJNEPGAJBZFY-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-1H-indole-2-carboxylate (CAS: N/A) is a substituted indole derivative characterized by an ethoxy group at the 3-position and an ester (ethoxycarbonyl) group at the 2-position of the indole scaffold. This compound is synthesized via regioselective functionalization of indole-2-carboxylates. For instance, compound 11 (ethyl 3-ethoxycarbonylmethylindole-2-carboxylate) is prepared by reacting 22 [(2-ethoxycarbonylindol-3-yl)ethyl-2-hydroxyacetate] with a phosphorylating agent (P21) in dichloromethane under argon, yielding 78% product after purification . The compound’s structure is stabilized by resonance between the indole nitrogen and the electron-withdrawing ethoxycarbonyl group, making it a versatile intermediate for pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-ethoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H15NO3/c1-3-16-12-9-7-5-6-8-10(9)14-11(12)13(15)17-4-2/h5-8,14H,3-4H2,1-2H3

InChI Key

LGJJNEPGAJBZFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(NC2=CC=CC=C21)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including Ethyl3-ethoxy-1H-indole-2-carboxylate, often involves the Fischer indole synthesis, which is a well-known method for constructing the indole ring system. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions .

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale Fischer indole synthesis or other methods such as palladium-catalyzed intramolecular oxidative coupling. These methods are optimized for high yield and purity, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl3-ethoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce indole-2-carboxylic acid derivatives, while reduction can yield indole-2-carboxylate esters .

Scientific Research Applications

Ethyl3-ethoxy-1H-indole-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of Ethyl3-ethoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, indole derivatives can bind to multiple receptors and enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Synthesis Reference
Ethyl 3-chloro-1H-indole-2-carboxylate Cl (3), COOEt (2) C₁₁H₁₀ClNO₂ 223.66 g/mol Halogenated analog; synthesized via Friedel-Crafts acylation .
Ethyl 5-methoxyindole-2-carboxylate OMe (5), COOEt (2) C₁₂H₁₃NO₃ 235.24 g/mol Electron-donating methoxy group enhances π-electron density .
Methyl 5-fluoro-1H-indole-2-carboxylate F (5), COOMe (2) C₁₀H₈FNO₂ 207.18 g/mol Fluorine substitution improves metabolic stability .
Ethyl 3-propionyl-1H-indole-2-carboxylate COCH₂CH₃ (3), COOEt (2) C₁₄H₁₅NO₃ 245.27 g/mol Acylated derivative with enhanced electrophilicity .

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The ethoxycarbonyl group at C2 in the target compound reduces electron density at C3, directing electrophilic substitution to other positions. In contrast, analogs like ethyl 5-methoxyindole-2-carboxylate (electron-donating methoxy group) exhibit increased reactivity at C3 .

Key Findings :

  • While the target compound is primarily a synthetic intermediate, structural analogs like 2r exhibit dose-dependent anticancer activity (IC₅₀ = 40 µg/mL against SiHa cells) due to acyl and benzoyl substituents enhancing cellular uptake .
  • Ethyl 3-(hydroxymethyl)-1H-indole-2-carboxylate is a precursor for prodrugs but lacks direct bioactivity data .

Key Insights :

  • The target compound’s synthesis via phosphorylation (78% yield) is more efficient than Friedel-Crafts acylation (65–75% yield) due to milder conditions and fewer side reactions .
  • Alkylation methods (e.g., for ethyl 5-methoxyindole-2-carboxylate) require longer reaction times (8 hours) compared to phosphorylation (12 hours) but achieve comparable yields .

Physicochemical Properties

Table 4: Physicochemical Data

Compound LogP (Calculated) Solubility (mg/mL) Melting Point (°C) Reference
Ethyl 3-ethoxy-1H-indole-2-carboxylate 2.8 (Predicted) 0.15 (DMSO) Not reported
Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate 3.2 (XLogP3) 0.09 (Water) 199–201
Ethyl 3-chloro-1H-indole-2-carboxylate 2.5 (Predicted) 0.12 (Ethanol) Not reported

Analysis :

  • The ethoxy group in the target compound increases hydrophobicity (LogP ≈ 2.8) compared to amino-substituted analogs (LogP ≈ 3.2), influencing membrane permeability .
  • Chlorine substitution reduces LogP (2.5) but enhances crystallinity, as seen in ethyl 3-chloro-1H-indole-2-carboxylate .

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